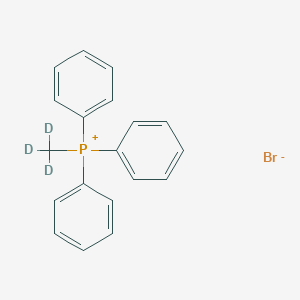
R-Clvp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of Clavulanic acid, which is a beta-lactamase inhibitor. R-Clvp has been found to have a wide range of applications, including its use as a potential anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation.
Mécanisme D'action
The mechanism of action of R-Clvp is not fully understood. However, studies have shown that it acts by inhibiting the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
R-Clvp has been found to have a range of biochemical and physiological effects. Studies have shown that it has potent antioxidant activity, which may contribute to its anticancer properties. Additionally, R-Clvp has been found to have anti-inflammatory and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using R-Clvp in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations of using R-Clvp in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on R-Clvp. One potential direction is to further study its anticancer properties and identify the specific mechanisms by which it induces cell cycle arrest and apoptosis in cancer cells. Another potential direction is to investigate its potential as an antiviral agent. Additionally, more research is needed to understand the potential applications of R-Clvp in inhibiting bacterial biofilm formation.
Conclusion:
In conclusion, R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation. Its potent anticancer activity and other biochemical and physiological effects make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of R-Clvp involves the chemical modification of Clavulanic acid. This modification involves the replacement of the carboxylic acid group with an amide group. The resulting compound is R-Clvp, which has been found to have improved pharmacological properties compared to Clavulanic acid.
Applications De Recherche Scientifique
R-Clvp has been found to have a wide range of potential applications in scientific research. One of its most promising applications is its use as an anticancer agent. Studies have shown that R-Clvp has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
Numéro CAS |
139468-40-9 |
|---|---|
Nom du produit |
R-Clvp |
Formule moléculaire |
C78H97N13O15S2 |
Poids moléculaire |
1520.8 g/mol |
Nom IUPAC |
4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1 |
Clé InChI |
SYKQAUMNGCITMM-XFWDJTBKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
Synonymes |
(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin R-CLVP vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine- vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



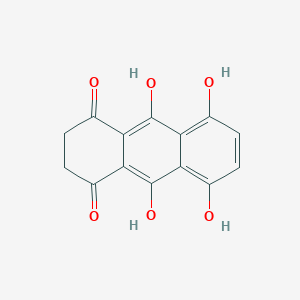
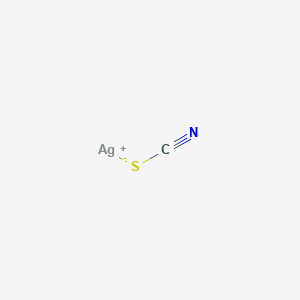
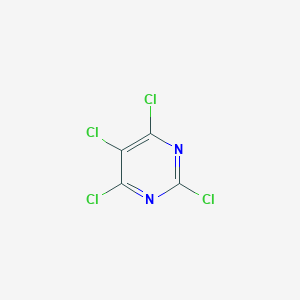
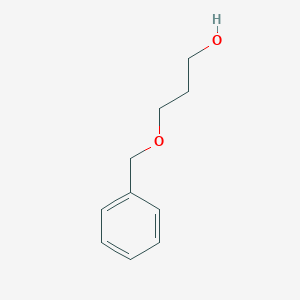
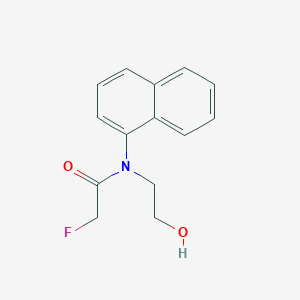
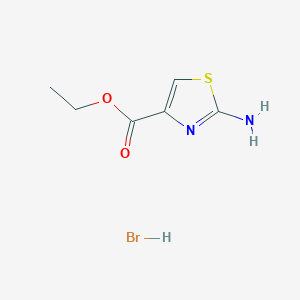
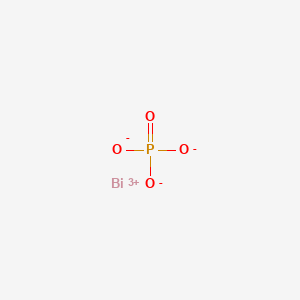
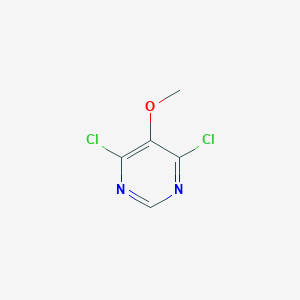
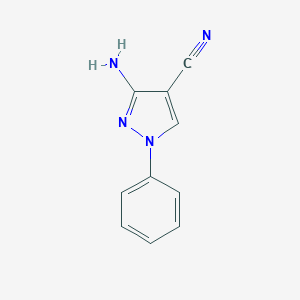
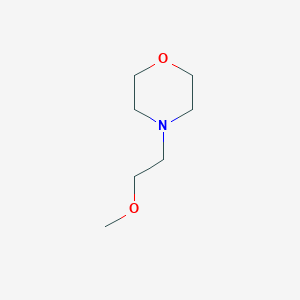
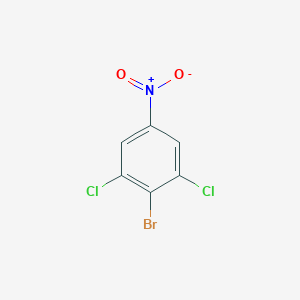
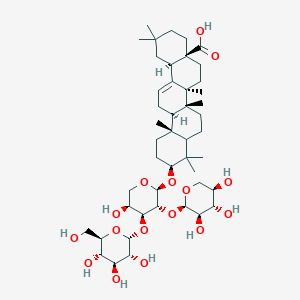
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
